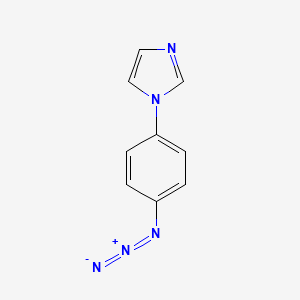

1-(4-Azidophenyl)imidazole

描述

Structure

3D Structure

属性

CAS 编号 |

71510-50-4 |

|---|---|

分子式 |

C9H7N5 |

分子量 |

185.19 g/mol |

IUPAC 名称 |

1-(4-azidophenyl)imidazole |

InChI |

InChI=1S/C9H7N5/c10-13-12-8-1-3-9(4-2-8)14-6-5-11-7-14/h1-7H |

InChI 键 |

BVVNOTCYUKCLDL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=[N+]=[N-])N2C=CN=C2 |

规范 SMILES |

C1=CC(=CC=C1N=[N+]=[N-])N2C=CN=C2 |

其他CAS编号 |

71510-50-4 |

同义词 |

1-(4-azidophenyl)imidazole |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 4 Azidophenyl Imidazole and Its Derivatives

Strategies for Imidazole (B134444) Ring Formation with Azidophenyl Substituents

The construction of the imidazole heterocycle in the presence of an azidophenyl group necessitates methods that are compatible with the reactive azide (B81097) functionality. Key approaches include multicomponent reactions that build the ring in a single step, metal-catalyzed cyclizations, and the functionalization of pre-existing precursors.

Multicomponent reactions (MCRs) offer significant advantages in organic synthesis by combining three or more reactants in a one-pot procedure to form a complex product, thereby increasing efficiency and reducing waste. frontiersin.org For the synthesis of substituted imidazoles, several MCRs are particularly relevant.

The Debus-Radziszewski imidazole synthesis is one of the most established methods, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt). beilstein-journals.orgresearchgate.net To generate 1-(4-azidophenyl)imidazole derivatives, this reaction can be adapted by using a primary amine, such as 4-azidoaniline (B77532), in place of ammonia. This four-component reaction combines the 1,2-dicarbonyl (e.g., benzil), an aldehyde, and the amine with a source of ammonia like ammonium acetate. ijcce.ac.irnih.gov

Another powerful MCR is the Van Leusen three-component reaction (vL-3CR), which typically uses tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org This reaction condenses an aldehyde and a primary amine to form an aldimine in situ, which then reacts with TosMIC to form the imidazole ring. organic-chemistry.org By employing 4-azidoaniline as the amine component, this method can provide a direct route to this compound derivatives. The reaction is known for its operational simplicity and ability to generate 1,4- or 1,5-disubstituted imidazoles. organic-chemistry.org

Table 1: Overview of Multicomponent Reactions for Imidazole Synthesis

| Reaction Name | Components | Potential Adaptation for this compound | Reference |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia, Primary Amine | Use of 4-azidoaniline as the primary amine. | beilstein-journals.org, researchgate.net |

| Van Leusen Reaction | Aldehyde, Primary Amine, Tosylmethyl isocyanide (TosMIC) | Use of 4-azidoaniline as the primary amine component. | organic-chemistry.org, organic-chemistry.org |

| Copper-Catalyzed MCR | Benzoin (B196080)/Benzil, Aldehyde, Ammonium Acetate | This reaction could potentially incorporate an azido-substituted aldehyde or benzoin derivative. | rsc.org |

Transition metal catalysis provides a versatile toolkit for the formation of heterocyclic rings through C-N and C-C bond-forming reactions. Both palladium and copper catalysts are extensively used for synthesizing imidazole derivatives.

Palladium-catalyzed methods often involve cross-coupling reactions. For instance, a highly selective synthesis of 2,4(5)-diaryl-1H-imidazoles can be achieved through the direct C-2 arylation of N-unprotected 4(5)-aryl-1H-imidazoles with aryl halides. nih.gov A potential route to a derivative of the target compound could start with 4(5)-(4-azidophenyl)-1H-imidazole, followed by a Pd-catalyzed arylation at the C-2 position. Tandem reactions, such as a sequential Heck reaction and oxidative amination, have also been developed using a single palladium catalyst to assemble complex imidazole-fused polyheterocycles. rsc.org

Copper-catalyzed syntheses are also prominent and often lauded for their cost-effectiveness. Copper catalysts can promote the efficient synthesis of trisubstituted imidazoles from readily available starting materials. rsc.org One-pot procedures involving copper-catalyzed domino C-N cross-coupling reactions have been developed for producing benzimidazoles, a strategy that highlights the power of copper in facilitating complex cyclizations. nih.govsemanticscholar.org An efficient copper-catalyzed regioselective diamination of terminal alkynes with amidines also provides a pathway to 1,2,4-trisubstituted imidazoles. organic-chemistry.org A key strategy for forming the this compound core involves the copper-catalyzed coupling of imidazole itself with a suitable aryl halide, such as 1-bromo-4-azidobenzene or 1-iodo-4-azidobenzene.

Table 2: Comparison of Palladium and Copper Catalysis in Imidazole Synthesis

| Catalyst Type | Typical Reactions | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Palladium | Suzuki-Miyaura Coupling, Direct C-H Arylation, Heck Reaction | High selectivity, broad functional group tolerance. | Synthesis of 4(5)-aryl-1H-imidazoles and subsequent C-2 arylation. | nih.gov |

| Copper | Ullmann Condensation, Diamination of Alkynes, Multicomponent Reactions | Lower cost, effective for C-N bond formation. | Synthesis of 1,2,4-trisubstituted imidazoles from amidines and alkynes. | organic-chemistry.org, rsc.org |

A flexible approach to complex molecules involves either functionalizing a precursor before the main ring-forming reaction or modifying the molecule after the core heterocycle has been synthesized.

Precursor functionalization involves preparing a starting material that already contains the azidophenyl group. For example, an efficient synthesis of functionalized 1H-imidazoles can be achieved through the denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.comnih.gov A precursor like 5-amino-4-aryl-1-(4-azidophenyl)-1,2,3-triazole could theoretically be designed to rearrange into the desired imidazole structure. This strategy places the burden on the synthesis of the precursor but can simplify the final cyclization step.

Post-synthetic modification is a powerful strategy where a stable, functional group is carried through the synthesis and converted to the desired moiety in a final step. For this compound, a common and effective route is to first synthesize 1-(4-aminophenyl)imidazole. The synthesis of this amino precursor is often more straightforward and avoids handling the potentially unstable azide group during multi-step sequences. The terminal amino group on the 1-(4-aminophenyl)imidazole can then be converted to the azide via a two-step diazotization-azidation procedure. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is subsequently displaced by an azide anion (from sodium azide). This late-stage introduction of the azide is a cornerstone of many synthetic routes. This approach is also widely used in the functionalization of complex structures like covalent organic frameworks (COFs), where imine or nitro groups are first installed and then chemically transformed post-synthesis. mdpi.comresearchgate.net

Selective Introduction of the 4-Azidophenyl Moiety

The specific introduction of the 4-azidophenyl group is the defining challenge in the synthesis of the title compound. The method chosen depends on whether the group is introduced as part of the imidazole ring formation or added to a pre-existing imidazole core.

From an Aniline Precursor: The most common method relies on using 4-azidoaniline as a primary amine in multicomponent reactions like the Van Leusen or Debus-Radziszewski synthesis. organic-chemistry.orgorganic-chemistry.org This directly installs the 1-(4-azidophenyl) substituent during the ring's construction.

From a Glyoxal (B1671930) Precursor: An alternative building block approach involves a reagent like 4-azidophenyl glyoxal. researchgate.net This vicinal dicarbonyl compound can react with ammonia and an aldehyde in a Debus-Radziszewski-type reaction to form a 2-substituted-4-(4-azidophenyl)imidazole. While this leads to a different regioisomer, it demonstrates the principle of using a precursor where the azidophenyl group is already in place.

Post-Synthetic Azidation: As described previously, the conversion of 1-(4-aminophenyl)imidazole to this compound via a diazonium intermediate is a highly effective and widely used method. This approach offers high selectivity for the desired product and is often preferred for its reliability.

N-Arylation of Imidazole: Direct N-arylation of imidazole with a suitable derivative like 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group to an amine and subsequent conversion to the azide, is another viable, albeit longer, pathway. A more direct, though potentially challenging, route would be the copper- or palladium-catalyzed N-arylation of imidazole with 1-halo-4-azidobenzene.

Regioselectivity and Stereoselectivity in Synthesis

Controlling the precise connectivity and spatial arrangement of atoms is critical in modern organic synthesis.

Regioselectivity refers to the control of which regioisomer is formed when multiple reaction sites are available. In the synthesis of this compound, regioselectivity is crucial in two respects: substitution on the phenyl ring and substitution on the imidazole ring.

Phenyl Ring Substitution: The "4-azido" designation is typically ensured by starting with a para-substituted precursor, such as 4-azidoaniline or 1-(4-aminophenyl)imidazole.

Imidazole Ring Substitution: Many synthetic methods can produce a mixture of regioisomers. For example, the Van Leusen reaction can be tuned to selectively produce 1,4- or 1,5-disubstituted imidazoles. organic-chemistry.org The direct arylation of an N-unprotected imidazole using a palladium catalyst can be highly selective for the C-2 position, while Suzuki-Miyaura coupling of 4(5)-bromo-1H-imidazole occurs at the C-4(5) position. nih.gov Therefore, choosing the correct synthetic strategy is paramount to obtaining the desired 1-substituted imidazole without contamination from other isomers. For example, a copper-catalyzed N-arylation of imidazole with 1-halo-4-azidobenzene would selectively yield the 1-substituted product.

Stereoselectivity , the control over the formation of stereoisomers, is not a factor in the synthesis of the parent this compound, as the molecule is achiral. However, for derivatives that possess chiral centers, stereoselective methods become important. For instance, palladium-catalyzed annulation reactions have been developed that proceed in a stereoselective manner to provide specific (Z)-isomers of N-alkenylbenzimidazole intermediates. sci-hub.senih.gov While not directly applicable to the parent compound, these findings are crucial for the synthesis of more complex, chiral derivatives in the same family.

Reactivity and Mechanistic Investigations of 1 4 Azidophenyl Imidazole

Exploration of Azide (B81097) Reactivity: 1,3-Dipolar Cycloadditions

The azide functional group is well-known for its participation in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the formation of five-membered heterocyclic rings. This reactivity is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, allowing for the specific synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.gov This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. springerprofessional.deresearchgate.net The catalytic cycle, generally accepted to proceed through a copper acetylide intermediate, facilitates the cycloaddition at rates significantly higher than the uncatalyzed thermal reaction. nih.gov The versatility of CuAAC has led to its widespread use in drug discovery, bioconjugation, and materials science. nih.govdovepress.commdpi.com While the general mechanism of CuAAC is well-established, specific kinetic data and detailed mechanistic studies involving 1-(4-azidophenyl)imidazole are not extensively documented in publicly available literature. However, based on the known reactivity of aryl azides, this compound is expected to readily participate in CuAAC reactions with a variety of terminal alkynes in the presence of a copper(I) catalyst.

Table 1: General Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Conditions |

| Copper Source | CuSO₄/Sodium Ascorbate, CuI, [Cu(CH₃CN)₄]PF₆ |

| Ligands | Tris(benzyltriazolylmethyl)amine (TBTA), Bathophenanthroline |

| Solvents | t-BuOH/H₂O, DMF, DMSO, THF |

| Temperature | Room Temperature to mild heating |

This table represents typical conditions for CuAAC reactions and is not based on specific experimental data for this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that utilizes strained cyclooctynes. enamine.net The high ring strain of cyclooctyne (B158145) derivatives significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed at or near physiological temperatures without the need for a cytotoxic copper catalyst. researchgate.net This has made SPAAC an invaluable tool for in vivo and in vitro bioconjugation. nih.gov The reaction mechanism is a concerted [3+2] cycloaddition, and the rate is highly dependent on the structure of the cyclooctyne. researchgate.net While numerous studies have explored the kinetics and mechanisms of SPAAC with various azides, researchgate.netrsc.org specific investigations detailing the reaction of this compound with strained alkynes are not readily found in the surveyed literature. It is anticipated, however, that as a typical aryl azide, it would react efficiently with common cyclooctyne reagents like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Table 2: Common Cyclooctynes Used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne Abbreviation | Full Name |

| DBCO | Dibenzocyclooctyne |

| BCN | Bicyclo[6.1.0]nonyne |

| DIFO | Difluorinated cyclooctyne |

| DIBO | 4-Dibenzocyclooctynol |

This table lists common reagents for SPAAC and does not imply specific use with this compound based on available search results.

Photochemical Transformations of the Azido (B1232118) Group

Aryl azides are known to be photochemically active. Upon irradiation with UV light, they can undergo extrusion of dinitrogen (N₂) to form highly reactive nitrene intermediates.

Photo-Induced Nitrene Formation and Subsequent Reactions

The photolysis of aryl azides to generate aryl nitrenes is a well-established photochemical reaction. These nitrene species are highly electrophilic and can undergo a variety of subsequent reactions, including insertion into C-H and N-H bonds, addition to C=C double bonds to form aziridines, and rearrangements. The specific reaction pathway is often dependent on the solvent and the surrounding molecular environment. While the general principle of photo-induced nitrene formation is applicable to this compound, specific studies on the photolysis of this compound and the characterization of its subsequent reactions are not detailed in the available literature.

Photo-Controlled Reactivity in Chemical Systems

The ability to initiate a reaction with light offers precise spatial and temporal control, a significant advantage in fields like materials science and chemical biology. The azido group in this compound serves as a photo-activatable handle. In principle, this allows for the light-induced covalent modification of substrates or the activation of a biological process. However, research articles specifically demonstrating the application of this compound in photo-controlled chemical systems were not identified in the conducted searches.

Electrophilic and Nucleophilic Behavior of the Imidazole (B134444) Nitrogen

The imidazole ring contains two nitrogen atoms with distinct electronic properties. One nitrogen is pyrrole-like, with its lone pair contributing to the aromatic sextet, while the other is pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring. This pyridine-like nitrogen is basic and nucleophilic. globalresearchonline.net

Advanced Characterization and Computational Studies of 1 4 Azidophenyl Imidazole

Structural Elucidation via Advanced Spectroscopic Techniques

A thorough structural elucidation of a novel or studied compound relies on a combination of spectroscopic methods to confirm its molecular structure and probe its specific chemical environment. However, specific experimental data for 1-(4-Azidophenyl)imidazole is not extensively published.

Nuclear Magnetic Resonance (NMR) Spectrometry for Elucidating Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. In a hypothetical analysis of this compound, ¹H NMR would be expected to show distinct signals for the protons on the imidazole (B134444) ring and the azido-substituted phenyl ring. The protons on the imidazole ring would likely appear as multiplets or distinct singlets, with their chemical shifts influenced by the electronic environment of the heterocyclic ring. The protons on the phenyl ring would typically present as a set of doublets, characteristic of a 1,4-disubstituted benzene ring.

Similarly, ¹³C NMR spectroscopy would provide information on the number and types of carbon atoms present in the molecule. One would anticipate distinct signals for the carbon atoms of the imidazole ring and the phenyl group, including the carbon atom directly attached to the azide (B81097) group. The chemical shifts of these carbons would offer insights into the electronic effects of the substituent groups.

While general chemical shift ranges for imidazole and phenyl protons and carbons are known, the specific data for this compound is not available in the surveyed literature.

Infrared (IR) and Mass Spectrometry for Molecular Confirmation

Infrared (IR) spectroscopy is instrumental in identifying functional groups within a molecule. For this compound, a prominent and characteristic absorption band would be expected in the region of 2100-2160 cm⁻¹ due to the asymmetric stretching vibration of the azide (-N₃) group. Other expected signals would include C-H stretching vibrations for the aromatic and imidazole rings, as well as C=C and C=N stretching vibrations characteristic of the heterocyclic and aromatic systems.

Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of a molecule, further confirming its structure. For this compound (C₉H₇N₅), the expected exact mass would be approximately 185.07 g/mol . The mass spectrum would likely show a molecular ion peak [M]⁺, and potential fragmentation patterns could involve the loss of N₂ from the azide group.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to exhibit absorption bands corresponding to π → π* transitions within the imidazole and phenyl rings, as well as n → π* transitions associated with the non-bonding electrons on the nitrogen atoms. The conjugation between the phenyl ring and the imidazole ring, along with the presence of the azide group, would influence the wavelength of maximum absorption (λ_max).

Theoretical Chemistry and Computational Modeling

Computational chemistry offers powerful tools to predict and understand the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional model of the molecule in its lowest energy state. Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The localization of the HOMO and LUMO on specific atoms or regions of the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. While computational studies on similar imidazole derivatives exist, specific FMO analysis for this compound is not publicly detailed.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure and reactivity of molecular systems. researchgate.netnih.gov By optimizing the molecular geometry at a theoretical level, such as B3LYP, it becomes possible to compute various electronic properties, including the molecular electrostatic potential and a range of reactivity descriptors. researchgate.netmdpi.com

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the charge distribution within a molecule and predicting its reactive sites. orientjchem.org An MEP map visualizes the electrostatic potential on the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. researchgate.net In these maps, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, denote electron-deficient areas prone to nucleophilic attack. mdpi.comresearchgate.net Green and yellow areas represent regions of intermediate or neutral potential. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the azide group and the imidazole ring, highlighting these as the primary sites for interaction with electrophiles. mdpi.com The hydrogen atoms of the aromatic rings would likely exhibit a positive potential, marking them as potential sites for nucleophilic interaction.

To quantify the reactivity predicted by the MEP map, a series of global reactivity descriptors, also known as quantum chemical descriptors, can be calculated. These descriptors provide insight into the molecule's stability and reactivity. nih.gov Key descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are summarized in the table below. researchgate.netnih.gov

Table 1: Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. Harder molecules are less reactive. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates the capacity of a molecule to accept electrons. Softer molecules are more reactive. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A global measure of the electrophilic nature of a molecule. researchgate.net |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from a stable system. |

These parameters collectively provide a comprehensive profile of the molecule's reactivity, guiding the prediction of its behavior in chemical reactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations are a powerful computational method used to analyze the physical movements of atoms and molecules, providing detailed information on conformational flexibility and stability. nih.govresearchgate.net

A conformational analysis of this compound using MD simulations would reveal the rotational freedom and preferred orientations of the phenyl and imidazole rings relative to each other. The simulation would model the molecule's behavior in a solvated environment, providing a more realistic representation of its dynamics. nih.govresearchgate.net

The process involves placing the molecule in a simulation box with a chosen solvent and applying a force field (e.g., GAFF) to describe the interatomic forces. irbbarcelona.org The system is then allowed to evolve over a set period, typically nanoseconds, by solving Newton's equations of motion. nih.govnih.gov Analysis of the resulting trajectory provides insights into various structural and dynamic properties.

Table 2: Key Analyses in Molecular Dynamics Simulations

| Analysis Metric | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between a given conformation and a reference structure over time. | Assesses the structural stability of the molecule during the simulation. A stable RMSD indicates that the molecule has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each atom around its average position. | Identifies the flexible and rigid regions within the molecule. Higher RMSF values indicate greater flexibility. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the overall compactness of the molecule. Changes in Rg can signify conformational changes like folding or unfolding. |

| Cluster Analysis | Groups similar conformations from the MD trajectory together based on their structural similarity. | Identifies the most populated and stable conformational states of the molecule, revealing its preferred shapes. |

Through these analyses, MD simulations can map the conformational landscape of this compound, identifying its most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

Applications in Interdisciplinary Chemical Research

Bioorthogonal Chemical Labeling and Tagging Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group of 1-(4-Azidophenyl)imidazole is a key player in this field, enabling the specific labeling and tagging of biomolecules.

This compound has been successfully employed as a photoaffinity probe for the specific covalent labeling of heme proteins, such as cytochrome P-450CAM. nih.govmcgill.ca Photoaffinity labeling is a powerful technique to identify and map the binding sites of ligands within biological macromolecules. In this approach, the azide group of this compound is converted into a highly reactive nitrene upon photolysis with UV light. This nitrene can then form a covalent bond with nearby amino acid residues within the binding site of the protein.

The imidazole (B134444) portion of the molecule acts as a directing group, guiding the probe to the heme iron center of cytochrome P450 enzymes. mcgill.ca This inhibitor-derived photoaffinity probe allows for the precise identification of amino acids at the enzyme's active site, providing valuable insights into its structure and function. nih.govmcgill.ca This specific labeling has been instrumental in characterizing the topography of the active site of cytochrome P-450CAM. nih.gov

| Probe Molecule | Target Protein | Technique | Application | Reference |

| This compound | Cytochrome P-450CAM | Photoaffinity Labeling | Mapping of the active site | nih.govmcgill.ca |

While direct studies on this compound for broader bioconjugation are limited, the principle of using the azide group for "click chemistry" is a well-established strategy. A closely related compound, 4-azidophenyl glyoxal (B1671930) (APG), has been effectively used for the selective functionalization of arginine residues in proteins, including native antibodies. nih.govresearchgate.netrsc.org This "plug-and-play" approach involves two stages. First, the glyoxal group of APG selectively reacts with the guanidinium (B1211019) group of arginine residues on the protein, thereby "plugging" an azide group onto the biomolecule. nih.govresearchgate.net

In the second "play" stage, the introduced azide serves as a handle for bioorthogonal cycloaddition reactions with strained alkynes, such as dibenzocyclooctynes (DBCO). This allows for the attachment of various functionalities, including fluorophores and oligonucleotides, to the protein with high specificity and efficiency. nih.govresearchgate.net This strategy has been shown to produce homogeneous antibody-drug conjugates and dual-payload antibodies that retain their antigen selectivity. nih.govrsc.org The lower abundance of arginine compared to lysine (B10760008) in antibodies makes this an attractive method for creating more uniform bioconjugates. nih.gov

This approach highlights the potential of the azidophenyl moiety, shared by this compound, for the development of selective bioconjugation strategies in various model systems.

Contributions to Functional Materials Science

The imidazole and azidophenyl components of this compound endow it with properties that are of interest in the field of functional materials science, from optoelectronics to polymer chemistry.

Imidazole derivatives are recognized as important building blocks for push-pull chromophores, which are molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. beilstein-journals.org This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a property that is crucial for nonlinear optical (NLO) materials and components of optoelectronic devices like organic light-emitting diodes (OLEDs). beilstein-journals.org

The imidazole ring in such chromophores can act as a stable and robust π-conjugated backbone. beilstein-journals.org In the case of this compound, the imidazole ring can function as an electron-rich donor, while the azidophenyl group, with the electron-withdrawing nature of the azide, can act as an acceptor component. The specific orientation of these groups influences the charge-transfer characteristics. The development of imidazole-derived chromophores has led to materials with significant thermal stability and solubility, which are important for practical applications. beilstein-journals.org While specific studies on the charge-transfer properties of this compound are not extensively documented, its structural motifs are consistent with those used in the design of functional optoelectronic materials.

The azide group of this compound makes it a prime candidate for the functionalization and cross-linking of polymers via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide-containing molecule and an alkyne-functionalized polymer. While direct polymerization or functionalization using this compound is not widely reported, a closely related derivative, 2-(4-azidophenyl)-4,5-diphenyl-1H-imidazole, has been used as a precursor to synthesize a novel vinyl monomer. tandfonline.com

This monomer, 1-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-4-vinyl-1H-1,2,3-triazole (DVT), which contains both a triarylimidazole and a vinyltriazole unit, was successfully polymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization. tandfonline.com This demonstrates the utility of the azidophenyl-imidazole scaffold in creating functional polymers. The resulting polymers can exhibit interesting properties, such as chemical stability and temperature-dependent UV-Vis absorbance. tandfonline.com The azide group can also be used to cross-link polymer chains, leading to the formation of polymer networks with tailored properties.

Coordination Chemistry: Ligand Design for Metal Complexes

The imidazole ring is a well-known and versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen atoms. nih.govresearchgate.net This has led to the development of a vast array of metal-organic frameworks (MOFs) and coordination complexes with diverse applications in catalysis, sensing, and gas storage. researchgate.netrsc.orggoogle.comrsc.org

Although specific research on the coordination complexes of this compound is limited in the available literature, its structural features suggest its potential as a ligand. The imidazole nitrogen can coordinate to a metal center, while the azidophenyl group could either remain as a functional handle for post-synthesis modification of the complex or potentially interact with the metal center itself. The synthesis of MOFs and other coordination polymers often involves the use of imidazole-containing ligands. researchgate.netrsc.orggoogle.comrsc.org For instance, imidazole-functionalized MOFs have been developed for applications such as selective fluorogenic detection of herbicides and antibacterial agents. rsc.org The incorporation of an azide functionality, as in this compound, into such frameworks could open up possibilities for creating multifunctional materials where the coordination chemistry of the imidazole and the click reactivity of the azide can be synergistically exploited.

Synthesis of Imidazole-Based Ligands

The primary application of this compound in ligand synthesis is through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.ainih.gov This reaction allows for the efficient and specific covalent linking of the azide group on the phenyl ring with a terminal alkyne on another molecule, forming a stable 1,2,3-triazole ring. nih.govorganic-chemistry.org This methodology is exceptionally useful for constructing complex, multi-component ligands with high yields and under mild, often aqueous, conditions. nih.govorganic-chemistry.org

Research has demonstrated the use of azide-functionalized phenanthroline ligands, which are structurally related to imidazole derivatives, to create libraries of triplex forming oligonucleotides (TFOs). sdu.dk In a similar vein, this compound can serve as a key precursor. The process involves reacting it with an alkyne-modified scaffold to generate sophisticated ligands designed for specific functions, such as targeting biological molecules. nih.govsdu.dk For example, an azide-bearing phenanthroline ligand was "clicked" to an alkyne-modified TFO to generate a hybrid system capable of targeting specific DNA sequences. sdu.dk This approach highlights how this compound can be used to introduce an imidazole moiety into larger biomolecular systems or complex organic structures, thereby creating novel ligands for various applications. ontosight.aisdu.dk

Investigation of Metal-Ligand Interactions and Complex Properties

The imidazole ring is a well-established N-donor ligand in coordination chemistry, capable of binding to a wide range of metal ions through its sp²-hybridized nitrogen atom. uminho.ptnih.gov Ligands derived from this compound retain this crucial property, enabling the formation of diverse metal-organic complexes and coordination polymers. uminho.ptrsc.org The resulting metal complexes have been investigated for their unique structural, electronic, and magnetic properties.

Studies on analogous imidazole-containing ligands provide insight into the expected behavior of complexes derived from this compound. For instance, Schiff-azo ligands incorporating an imidazole core have been shown to form stable chelate complexes with transition metals such as Cu(II), Ni(II), and Co(II). rdd.edu.iq These complexes often exhibit a 1:2 metal-to-ligand stoichiometry and adopt geometries like octahedral coordination. rdd.edu.iq Furthermore, rigid ligands like 1,4-di(1H-imidazol-4-yl)benzene have been used to synthesize metal-organic coordination polymers with intricate 2D and 3D network structures, demonstrating the role of the imidazole unit in directing the assembly of these materials. rsc.org

The click reaction product itself, the 1,2,3-triazole ring, is also an efficient ligand that can coordinate with metal ions, often through its N3 nitrogen. nih.gov This means that ligands synthesized using this compound (as described in 5.3.1) offer multiple potential binding sites—the original imidazole ring and the newly formed triazole ring—allowing for the construction of polynuclear metal complexes or materials with enhanced stability and novel properties. nih.gov

| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II), etc. | Schiff-Azo Imidazole Derivative | 1:2 | Octahedral | rdd.edu.iq |

| Ni(II), Co(II) | 1,4-di(1H-imidazol-4-yl)benzene | - | 2D/3D Network | rsc.org |

| Cd(II) | 1,4-di(1H-imidazol-4-yl)benzene | - | 3D Self-Penetrating Net | rsc.org |

| Ag(I), Au(I) | Amido-functionalized Imidazole NHC | - | Binuclear Metallamacrocycle | bohrium.com |

Photochemical Tool Development for Molecular Transformations

The azido (B1232118) group of this compound is photoreactive. Upon irradiation with UV light, it can release dinitrogen (N₂) to form a highly reactive nitrene intermediate. This property allows the molecule to be used as a photoaffinity labeling agent or as a tool to initiate specific molecular transformations. The generated nitrene can undergo a variety of reactions, including insertion into C-H bonds or addition to double bonds, enabling the formation of covalent linkages with nearby molecules. This makes this compound a candidate for mapping binding sites in biological systems or for creating cross-linked materials upon illumination.

Beyond the azide group, the imidazole core itself can participate in photochemical reactions. Studies on various imidazole derivatives have revealed a range of light-induced transformations. For example, certain phenanthro-diimine compounds with a quinoline–imidazole backbone undergo a photoinduced, reversible intramolecular aryl shift, leading to dramatic changes in optical properties. uef.fi Other imidazole derivatives have been developed as fluorescent molecular photoswitches, where UV light induces a reversible conformational change from a twisted to a more planar structure, altering the fluorescence emission. rsc.orgresearchgate.net Theoretical studies have explored the mechanisms of these photorearrangements, suggesting that conical intersections play a critical role in the transformation pathways of substituted imidazoles. nih.gov

This dual reactivity—the established photoreactivity of the aryl azide and the potential for photochemical transformations of the imidazole ring—positions this compound as a versatile photochemical tool. It can be used to synthesize new heterocyclic systems, such as imidazo[1,5-a]pyridine-5,8-diones, which have been formed through unexpected photochemical transformations of related imidazole derivatives. researchgate.net The development of photochemical methods for the synthesis of functionalized imidazopyridines further illustrates the utility of light-induced reactions in creating molecular diversity from imidazole-based scaffolds. mdpi.com

Future Research Directions and Emerging Opportunities

Expanding Synthetic Scope and Efficiency

While the synthesis of imidazole (B134444) derivatives is well-established, future research will likely focus on developing more efficient, sustainable, and versatile methods for the preparation of 1-(4-azidophenyl)imidazole and its analogues. nih.gov Current synthetic strategies for related compounds, such as 2-(4-azidophenyl)-4,5-diphenyl-1H-imidazole, involve the Sandmeyer reaction, where the corresponding amine is converted to the azide (B81097). tandfonline.com

Future advancements could explore:

Multicomponent Reactions (MCRs): One-pot MCRs that allow for the construction of the imidazole ring and the introduction of the azidophenyl moiety in a single step would significantly improve synthetic efficiency. nih.gov Various aldehydes, dicarbonyl compounds, and ammonia (B1221849) sources could be employed in the presence of a suitable azido-precursor. mdpi.com

Catalyst Development: The exploration of novel catalysts, including polymer-supported inorganic catalysts like TiCl3-SiO2, could lead to greener and more cost-effective synthetic routes with high yields and simple work-up procedures. nih.gov The use of reusable heterogeneous catalysts would also contribute to the sustainability of the synthesis. nih.gov

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved safety (especially when working with azides), and easier scalability.

Mechanochemistry: Solid-state synthesis through ball milling is an emerging green chemistry technique that could be explored for the solvent-free synthesis of this compound, potentially reducing waste and reaction times.

Novel Reactivity Pathways for the Azido-Imidazole Scaffold

The dual functionality of this compound, with its reactive azide group and versatile imidazole core, provides a rich platform for exploring novel chemical transformations. The azide group is particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. tandfonline.com

Future research could delve into:

Advanced Click Chemistry: Beyond simple CuAAC, the use of this compound in more complex click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes, would enable bioorthogonal labeling in living systems without the need for a toxic copper catalyst.

Photoreactivity of the Azide: The photolytic decomposition of the aryl azide to a highly reactive nitrene intermediate can be exploited for photolabeling and cross-linking studies, particularly in biological systems to identify protein-protein interactions or ligand-receptor binding sites.

Post-Synthetic Modification of the Imidazole Ring: Exploring the selective functionalization of the C2, C4, and C5 positions of the imidazole ring in this compound after its synthesis could lead to a diverse library of multifunctional compounds. beilstein-journals.org

Denitrogenative Transformations: Investigating the reactivity of the azido (B1232118) group in tandem with the imidazole ring, for instance, through intramolecular denitrogenative cyclizations, could lead to the formation of novel fused heterocyclic systems with unique properties.

Integration with Advanced Spectroscopic and Imaging Modalities

The structural features of this compound make it a promising candidate for the development of probes for advanced spectroscopic and imaging techniques. Imidazole derivatives are known to be part of fluorescent molecules, and the azido group allows for covalent attachment to various targets. mdpi.com

Emerging opportunities include:

Fluorescent Probes: By conjugating this compound to fluorophores or incorporating it into systems that exhibit aggregation-induced emission (AIE), it can be used to develop "turn-on" fluorescent probes for the detection of specific biomolecules or cellular events. mdpi.com

Bioimaging: The ability to attach this compound to biomolecules via click chemistry makes it a valuable tool for in vivo imaging. cup.edu.in For example, it could be used to label and track proteins, nucleic acids, or other cellular components in real-time using advanced microscopy techniques.

Transmission Electron Microscopy (TEM): Recent advances in TEM allow for the direct visualization of small molecules. oaepublish.com By incorporating this compound into larger supramolecular structures or materials, its arrangement and interactions could be studied at the atomic level. The nitrogen atoms of the imidazole and azide groups could provide sufficient contrast for imaging. oaepublish.com

Raman Spectroscopy: The azide group has a strong and characteristic Raman signal in a region of the spectrum with minimal interference from biological molecules. This makes this compound a potential tag for surface-enhanced Raman scattering (SERS) imaging, allowing for highly sensitive and multiplexed detection.

Development of Chemically Tunable Systems for Advanced Materials

The imidazole scaffold is a key component in various functional materials, and the addition of the azidophenyl group provides a reactive handle for polymerization and surface modification. beilstein-journals.org The development of polymers from vinyl monomers containing a triarylimidazole-triazole structure, formed via a click reaction with an azido-imidazole precursor, highlights the potential in this area. tandfonline.com

Future research can be directed towards:

Polymer Synthesis: Using this compound as a monomer or a cross-linking agent in polymerization reactions (e.g., via click polymerization) to create novel polymers with tailored electronic and optical properties. These polymers could find applications in organic light-emitting diodes (OLEDs), sensors, or as coatings.

Charge-Transfer Chromophores: Imidazole derivatives are excellent building blocks for push-pull systems that exhibit intramolecular charge transfer (ICT), which is crucial for nonlinear optical (NLO) materials. beilstein-journals.org By functionalizing the imidazole ring of this compound with electron-donating or -withdrawing groups, its ICT characteristics can be tuned for applications in optoelectronics.

Dye-Sensitized Solar Cells (DSSCs): Imidazole-based dyes have been investigated as sensitizers in DSSCs. uokerbala.edu.iq this compound could be functionalized to create new dyes that can be anchored to semiconductor surfaces like TiO2, potentially improving the efficiency of solar cells. uokerbala.edu.iq

Tunable Nucleofuges: The imidazole moiety can act as a tunable leaving group (nucleofuge) in chemical reactions. nih.gov This property could be exploited in the design of stimuli-responsive materials where the cleavage of the imidazole group from a polymer backbone, triggered by a specific signal, leads to a change in the material's properties.

Theoretical Predictions for Rational Design

Computational chemistry plays a pivotal role in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and predicting their behavior. nih.gov For this compound, theoretical predictions can guide synthetic efforts and accelerate the discovery of new applications.

Future research directions involving theoretical predictions include:

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to perform SAR studies to understand how modifications to the this compound scaffold affect its biological activity or material properties. arabjchem.org This can guide the design of new derivatives with enhanced potency or desired characteristics. nih.gov

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of target proteins, such as enzymes or receptors. nih.govresearchgate.net This is crucial for designing novel inhibitors or therapeutic agents.

Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. cup.edu.in This can help in understanding its reaction mechanisms and predicting its optical and electronic properties for materials science applications.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the behavior of this compound in complex biological environments, QM/MM simulations can provide insights into its interactions with proteins and other biomolecules at a quantum mechanical level of detail.

常见问题

Q. What molecular modeling approaches predict interactions of this compound with cytochrome P450 enzymes?

- Answer : Docking simulations (e.g., AutoDock Vina) analyze binding affinities to CYP1A2 active sites. Comparative QSAR studies with analogs (e.g., azido warfarin) identify critical substituents (e.g., azide position) affecting steric hindrance and π-π stacking .

Q. How should discrepancies in inhibitory activity data across enzymatic assays be addressed?

- Answer : Validate assay conditions (e.g., substrate concentration, incubation time) and control for confounding factors (e.g., endogenous NO in antinociceptive studies). Cross-reference IC values with orthogonal methods (e.g., HPLC quantification of TxB vs. platelet aggregation) .

Q. What strategies improve regioselectivity in Pd-catalyzed diversification of this compound?

- Answer : Ligand screening (e.g., XPhos) and solvent polarity adjustments (e.g., DMF vs. toluene) enhance C–H activation at specific positions. DFT calculations predict electron-deficient sites favoring cross-coupling. Flash chromatography separates regioisomers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound Derivatives

Q. Table 2. Biological Assay Conditions for Imidazole Derivatives

| Assay Type | Target | Key Metrics | Reference |

|---|---|---|---|

| Platelet Aggregation | Thromboxane A2 | IC (μM), % inhibition at 10 μM | |

| Antimicrobial | S. aureus | MIC (μg/mL), zone of inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。